Cas no 2172239-21-1 (5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene)

5-(Benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene is a fluorinated aromatic compound featuring a benzyloxy substituent and a 4-methylphenyl group. Its unique structure, combining fluorine atoms and aromatic systems, makes it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine enhances stability and influences electronic properties, while the benzyloxy group offers reactivity for further functionalization. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Its well-defined molecular architecture supports precise modifications, making it a versatile building block for specialized chemical synthesis.
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene structure
2172239-21-1 structure
商品名:5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
CAS番号:2172239-21-1
MF:C20H16F2O
メガワット:310.337252616882
CID:6417261
PubChem ID:165843521

5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene 化学的及び物理的性質

名前と識別子

    • 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
    • EN300-1586490
    • 2172239-21-1
    • インチ: 1S/C20H16F2O/c1-14-7-9-16(10-8-14)20-18(21)11-17(12-19(20)22)23-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
    • InChIKey: IGERWVRXPXFCND-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1C1C=CC(C)=CC=1)F)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 310.11692145g/mol
  • どういたいしつりょう: 310.11692145g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.6

5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1586490-5.0g
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
5g
$3562.0 2023-06-04
Enamine
EN300-1586490-1000mg
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
1000mg
$1229.0 2023-09-24
Enamine
EN300-1586490-50mg
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
50mg
$1032.0 2023-09-24
Enamine
EN300-1586490-0.5g
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586490-2.5g
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
2.5g
$2408.0 2023-06-04
Enamine
EN300-1586490-100mg
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
100mg
$1081.0 2023-09-24
Enamine
EN300-1586490-0.25g
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
0.25g
$1131.0 2023-06-04
Enamine
EN300-1586490-5000mg
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
5000mg
$3562.0 2023-09-24
Enamine
EN300-1586490-250mg
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
250mg
$1131.0 2023-09-24
Enamine
EN300-1586490-10000mg
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
2172239-21-1
10000mg
$5283.0 2023-09-24

5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene 関連文献

5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2172239-21-1 and Product Name: 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene

The compound identified by the CAS number 2172239-21-1 and the product name 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in drug discovery and material science. The presence of both difluoro and benzyloxy functional groups, along with a 4-methylphenyl substituent, contributes to its distinct reactivity and interaction capabilities with biological targets.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can modulate the pharmacokinetic properties of molecules, including their solubility, metabolic stability, and binding affinity. In the case of 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene, the dual fluorine substitution at the 1 and 3 positions enhances its electronic characteristics, making it a promising candidate for further exploration in the development of novel therapeutic agents.

The benzyloxy group at the 5-position introduces a hydrophobic moiety that can influence the molecule's interaction with biological membranes and proteins. This feature is particularly relevant in the design of kinase inhibitors, where optimal binding to target enzymes often requires precise tuning of hydrophobicity and charge distribution. The combination of these structural elements makes this compound a versatile scaffold for synthetic chemists aiming to develop next-generation pharmaceuticals.

Current research in the field of medicinal chemistry has demonstrated that aryl compounds with specific substitution patterns can exhibit potent activity against various diseases. The structural motif present in 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene aligns well with this trend, as it incorporates elements known to enhance binding interactions with biological targets. For instance, studies have shown that fluorinated biphenyl derivatives can serve as effective scaffolds for developing drugs targeting neurological disorders, cancer, and infectious diseases.

One particularly intriguing aspect of this compound is its potential as a precursor for more complex molecules. The presence of reactive sites such as the benzyloxy group allows for further functionalization through various chemical transformations. This flexibility is crucial in drug development pipelines, where iterative modifications are often necessary to optimize potency and selectivity. Researchers have leveraged similar structural motifs to create libraries of compounds for high-throughput screening (HTS), identifying hits that undergo further optimization.

The role of computational chemistry in designing molecules like 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene cannot be overstated. Advanced computational methods, including molecular docking and quantum mechanical calculations, have enabled scientists to predict how these compounds will interact with biological targets at an atomic level. These predictions guide experimental efforts by highlighting key interactions that must be optimized for therapeutic efficacy. Recent advancements in machine learning algorithms have further accelerated this process by allowing for rapid screening of large compound libraries.

In addition to its pharmaceutical applications, this compound has potential uses in material science. Fluorinated aromatic compounds are known for their unique electronic properties, making them valuable in the development of organic semiconductors and liquid crystals. The specific substitution pattern in 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene could confer desirable characteristics such as high charge carrier mobility or thermal stability, which are essential for advanced technological applications.

The synthesis of such complex molecules requires expertise in multi-step organic synthesis. Techniques such as cross-coupling reactions, fluorochemical transformations, and protective group strategies are employed to construct the desired framework efficiently. Recent innovations in synthetic methodologies have made it possible to produce these compounds on a larger scale while maintaining high purity standards—a critical requirement for pharmaceutical applications.

Evaluation of a compound's potential involves thorough characterization through spectroscopic techniques like NMR spectroscopy (nuclear magnetic resonance), mass spectrometry (MS), and X-ray crystallography (for solid-state structures). These methods provide detailed insights into the compound's structure and purity. Additionally, biological assays are conducted to assess its activity against relevant targets. The results from these studies determine whether further development is warranted or if modifications are needed.

The growing interest in fluorinated compounds stems from their ability to improve drug-like properties significantly. For example, fluorine atoms can enhance metabolic stability by resisting degradation pathways that affect other small molecules. This property is particularly valuable for oral drugs where absorption and bioavailability are critical factors determining clinical success. The incorporation of fluorine also affects lipophilicity—a parameter that influences how well a drug crosses biological membranes—thereby optimizing its pharmacokinetic profile.

As research progresses into understanding disease mechanisms at a molecular level,the demand for innovative chemical tools continues to rise。Compounds like 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene serve as building blocks for addressing unmet medical needs。By leveraging their unique structural features,scientists can develop targeted therapies that offer improved efficacy compared to existing treatments。The interdisciplinary nature of modern drug discovery underscores how advances across chemistry,biology,and computational science converge to create transformative medical solutions。

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